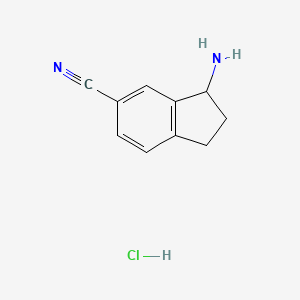

3-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride

Description

3-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is a bicyclic organic compound featuring a partially hydrogenated indene backbone. Its structure includes:

- A 2,3-dihydroindene core (two adjacent saturated carbons in the five-membered ring).

- An amino group (-NH2) at position 2.

- A cyano group (-CN) at position 4.

- A hydrochloride salt formulation, enhancing solubility and stability.

The molecular formula is C10H11N2·HCl (molecular weight: 198.67 g/mol). The compound’s synthetic route likely involves nitrile introduction via cyanation and subsequent amination, followed by HCl salt formation . Its spectral characteristics, inferred from analogous structures, include:

Properties

Molecular Formula |

C10H11ClN2 |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

3-amino-2,3-dihydro-1H-indene-5-carbonitrile;hydrochloride |

InChI |

InChI=1S/C10H10N2.ClH/c11-6-7-1-2-8-3-4-10(12)9(8)5-7;/h1-2,5,10H,3-4,12H2;1H |

InChI Key |

FPZVEVHSYSXZQD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)C#N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the indene core structure.

Amination: An amino group is introduced into the indene structure through a nucleophilic substitution reaction.

Nitrile Introduction: The nitrile group is then added to the compound using a suitable reagent, such as cyanogen bromide.

Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation Products: Oxidized derivatives of the indene core.

Reduction Products: Amino derivatives with reduced nitrile groups.

Substitution Products: Substituted indene derivatives with various functional groups.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.

Biology:

Biological Probes: It is used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

Medicine:

Drug Development: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry:

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Chromene Derivatives with Amino-Cyano Substituents

Compounds 1C and 1E (chromene derivatives) share functional groups but differ in core structure:

Key Differences :

- Chromene derivatives exhibit higher molecular weights due to additional hydroxyl or methyl groups.

- The dihydroindene core in the target compound may confer greater rigidity compared to the chromene system, affecting binding interactions in pharmacological contexts.

Chloro-Substituted Indene Amines

Chloro analogs like 5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 67120-39-2) highlight substituent effects:

Key Differences :

- The cyano group increases polarity and electron-withdrawing effects compared to chloro, altering reactivity in substitution or coupling reactions.

Hydroxyl-Substituted Indene Analogs

3-Amino-2,3-dihydro-1H-inden-5-ol (CAS 168902-76-9) demonstrates the impact of replacing -CN with -OH:

Key Differences :

- The hydroxyl group enables stronger hydrogen bonding, favoring aqueous solubility in the free base form.

- The cyano group may enhance metabolic stability compared to -OH, which is prone to conjugation.

Biological Activity

3-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 158.20 g/mol. The compound features an indene structure with an amino group and a carbonitrile group, which are critical for its biological activity.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

- Inhibition of Enzymatic Pathways : The compound has shown potential as an inhibitor of specific biological pathways, particularly those involved in inflammatory responses. For instance, it has been identified as a potential inhibitor of the NLRP3 inflammasome, which plays a crucial role in the activation of inflammatory processes.

- Cytotoxic Effects : Preliminary studies suggest that related compounds exhibit cytotoxic properties against various cancer cell lines. For example, derivatives have been reported to inhibit collagen-induced signaling in pancreatic cancer models .

Anticancer Properties

Several studies have focused on the anticancer potential of this compound and its derivatives:

- DDR1 Inhibition : A related compound demonstrated selective inhibition of discoidin domain receptor 1 (DDR1), which is implicated in tumor progression and metastasis. This compound showed a half-maximal inhibitory concentration (IC50) value of 14.9 nM against DDR1 .

- In Vivo Efficacy : In orthotopic mouse models, compounds similar to this compound exhibited significant therapeutic efficacy, suppressing tumor growth and metastasis .

Anti-inflammatory Effects

The ability to inhibit the NLRP3 inflammasome suggests potential applications in treating inflammatory diseases. The compound's interaction with this complex can modulate inflammatory responses, making it a candidate for further investigation in conditions characterized by chronic inflammation.

Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibition of DDR1; reduced tumor growth in models | |

| Anti-inflammatory | Inhibition of NLRP3 inflammasome | |

| Cytotoxicity | Induces cell death in cancer cell lines |

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that yield derivatives with enhanced biological activities. These derivatives are often explored for their unique interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.